Lithium chloride hydrate (CAS 16712-20-2), primarily encountered as the monohydrate (LiCl·H2O), is a stable, crystalline source of lithium and chloride widely utilized in advanced material synthesis, thermochemical energy storage, and electrolyte formulation. Unlike its anhydrous counterpart, which is notoriously hygroscopic and deliquescent, the hydrate form offers predictable stoichiometry and structural stability under standard ambient conditions. This makes it a highly procurement-relevant choice for aqueous systems, hydrated melts, and large-scale manufacturing processes where precise mass-to-mole conversion is critical but continuous inert-atmosphere handling is economically or operationally impractical [1].
Substituting anhydrous lithium chloride for lithium chloride hydrate often fails due to extreme differences in hygroscopicity, dissolution thermodynamics, and crystal lattice behavior. Anhydrous LiCl deliquesces rapidly at relative humidities as low as 11-12% at room temperature, leading to severe stoichiometric drift during ambient weighing and handling[1]. Furthermore, dissolving anhydrous LiCl in water or polar solvents releases nearly double the exothermic heat compared to the monohydrate, which can cause localized boiling or thermal degradation of sensitive co-solvents in concentrated formulations [2]. Finally, the cubic lattice of anhydrous LiCl is more prone to incorporating sodium impurities, whereas the tetragonal lattice of the monohydrate naturally rejects them, making the hydrate uniquely suited for downstream ultra-high-purity applications[3].
Anhydrous lithium chloride is extremely hygroscopic, undergoing a first-order deliquescence phase transformation to a saturated solution at a relative humidity (RH) of approximately 11-12% at 20-30 °C [1]. This rapid moisture uptake makes accurate weighing and mass-to-mole conversion nearly impossible outside of a controlled glovebox environment. In contrast, lithium chloride monohydrate is already structurally stable with its hydration water, allowing for precise, reproducible stoichiometric dosing in standard ambient laboratory or manufacturing conditions [1].
| Evidence Dimension | Deliquescence threshold and weighing stability |
| Target Compound Data | LiCl·H2O maintains stable mass for accurate ambient weighing. |
| Comparator Or Baseline | Anhydrous LiCl deliquesces at ~11-12% RH, causing rapid mass drift. |
| Quantified Difference | Complete elimination of ambient moisture-induced stoichiometric error. |
| Conditions | Ambient laboratory/manufacturing weighing (20-30 °C). |
Eliminates the need for costly inert-atmosphere handling when preparing aqueous solutions or hydrated melts, preventing critical dosing errors.
The preparation of highly concentrated 'water-in-salt' electrolytes or deep eutectic solvents requires dissolving large quantities of salt, which can generate dangerous localized heating. The molar enthalpy of solution at infinite dilution for anhydrous LiCl is highly exothermic at -36.65 kJ/mol (at 298.15 K)[1]. By utilizing lithium chloride monohydrate, the enthalpy of solution is drastically reduced to -18.56 kJ/mol [1]. This nearly 50% reduction in released heat prevents the thermal degradation of sensitive polymer separators or organic co-solvents during large-scale formulation.
| Evidence Dimension | Molar enthalpy of solution (ΔsolHm∞) at 298.15 K |
| Target Compound Data | -18.56 kJ/mol (LiCl·H2O) |
| Comparator Or Baseline | -36.65 kJ/mol (Anhydrous LiCl) |
| Quantified Difference | ~49.3% reduction in exothermic heat release during dissolution. |
| Conditions | Aqueous dissolution at 298.15 K. |
Prevents localized boiling and thermal degradation of sensitive co-solvents during the industrial scale-up of concentrated electrolytes.
For low-grade waste heat recovery and thermochemical energy storage (TES), the reversible dehydration/hydration cycle of lithium chloride hydrate offers exceptional performance. When incorporated into vapor-permeable PDMS composite foams, the LiCl·H2O system achieves an energy storage density of 1854 kJ/kg (323 kWh/m³) [1]. Even in alumina (γ-Al2O3) composites, the monohydrate monomer yields a heat storage density of 714.7 kJ/kg [2]. This vastly outperforms conventional sensible or latent heat storage materials, making the hydrate a premium active phase-change material.
| Evidence Dimension | Heat storage density (HSD) |
| Target Compound Data | Up to 1854 kJ/kg in PDMS composite foams. |
| Comparator Or Baseline | Conventional low-grade heat storage materials (typically <500 kJ/kg). |
| Quantified Difference | >3x higher energy density than standard sensible/latent heat baselines. |
| Conditions | Reversible dehydration/hydration cycle under low-temperature heat (<150 °C). |
Makes the compound an optimal, high-capacity precursor for compact thermochemical energy storage and liquid desiccant cooling systems.
In the production of ultra-high-purity lithium precursors, sodium contamination is a persistent challenge. The cubic crystal lattice of anhydrous lithium chloride is prone to incorporating sodium impurities during crystallization. However, the tetragonal crystal shape of lithium chloride monohydrate naturally facilitates the rejection of sodium from the lattice [1]. Industrial crystallization processes specifically leverage the monohydrate phase (which dominates between 20 °C and 100 °C) to achieve sodium concentrations below 50 ppm before thermal conversion to the anhydrous form [1].
| Evidence Dimension | Sodium (Na) impurity incorporation during crystallization |
| Target Compound Data | Tetragonal lattice (LiCl·H2O) rejects Na, enabling <50 ppm purity. |
| Comparator Or Baseline | Cubic lattice (Anhydrous LiCl) incorporates higher Na levels. |
| Quantified Difference | Structural rejection of Na impurities leading to ultra-high purity (<50 ppm). |
| Conditions | Serial crystallization between 20 °C and 100 °C. |
Buyers requiring ultra-low sodium lithium precursors for battery or pharmaceutical applications can rely on the monohydrate's lattice-driven purity profile.
In the formulation of highly concentrated aqueous electrolytes for next-generation batteries, using lithium chloride hydrate provides the exact stoichiometric water required while minimizing the intense dissolution exotherm (-18.56 kJ/mol vs -36.65 kJ/mol) that could otherwise degrade polymer separators or co-solvents[1].
The compound is utilized as the active phase-change material in liquid desiccants or composite foams (e.g., LiCl-PDMS) for low-grade waste heat recovery, leveraging its massive energy storage density of up to 1854 kJ/kg during the reversible hydration/dehydration cycle[2].
Serves as a stable, easily weighable hydrogen-bond acceptor precursor in ambient conditions. Its inherent stability against deliquescence at standard room humidity avoids the strict glovebox requirements of anhydrous LiCl, ensuring precise mass-to-mole ratios in DES synthesis[2].
Procured as an intermediate in producing ultra-pure lithium salts (<50 ppm Na), taking advantage of the monohydrate's tetragonal lattice which naturally rejects sodium impurities during crystallization far better than the anhydrous cubic lattice [3].
Irritant